molecular formula C14H23N3O3 B2412254 N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2202412-08-4

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide

Cat. No. B2412254
CAS RN: 2202412-08-4
M. Wt: 281.356
InChI Key: HSRIIRYEDIMDHV-UHFFFAOYSA-N
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Description

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism Of Action

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide selectively inhibits the excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking the EAATs, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide increases the extracellular concentration of glutamate, leading to excessive activation of glutamate receptors and subsequent neuronal damage.
Biochemical and physiological effects:
N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has been shown to induce seizures and neurodegeneration in animal models, indicating its potential as a tool for studying the mechanisms of epilepsy and neurodegenerative diseases. N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has also been shown to modulate synaptic plasticity and long-term potentiation, suggesting its potential as a therapeutic agent for cognitive disorders.

Advantages And Limitations For Lab Experiments

The main advantage of using N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide in lab experiments is its selectivity for EAATs, which allows for the specific inhibition of glutamate transporters without affecting other neurotransmitter systems. However, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the excitotoxic effects of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide can make it challenging to interpret the results of experiments, as it can induce neuronal damage and alter the physiological state of the brain.

Future Directions

Future research on N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide could focus on its potential as a therapeutic agent for neurological disorders. By selectively inhibiting glutamate transporters, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide could prevent the excessive activation of glutamate receptors and subsequent neuronal damage. Additionally, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide could be used in combination with other drugs to enhance its therapeutic effects and reduce its side effects. Further studies could also investigate the role of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide in modulating synaptic plasticity and long-term potentiation, which could have implications for cognitive disorders such as Alzheimer's disease.

Synthesis Methods

The synthesis of N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with prop-2-enoyl chloride, followed by the reaction with 3-aminopropionitrile. The resulting product is then treated with trifluoroacetic acid to obtain N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide in high yield.

Scientific Research Applications

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has been widely used as a research tool to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide has been shown to increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage. By inhibiting glutamate transporters, N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide can mimic the pathological conditions of these disorders and provide insights into their underlying mechanisms.

properties

IUPAC Name

N-(1-tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-5-11(18)15-7-6-12(19)16-10-8-13(20)17(9-10)14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRIIRYEDIMDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)NC(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Tert-butyl-5-oxopyrrolidin-3-yl)-3-(prop-2-enoylamino)propanamide

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